molecular formula C20H22N4O B278806 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278806
M. Wt: 334.4 g/mol
InChI Key: UUBJPXBJPXOYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EPTC, is a preemergence herbicide that is widely used in the agricultural industry. It belongs to the triazole family of herbicides and has been proven to be effective against a wide range of weeds. EPTC is a white crystalline solid with a molecular formula of C18H20N4O and a molecular weight of 312.38 g/mol.

Mechanism of Action

The mechanism of action of 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the enzyme acetolactate synthase (ALS). ALS is an enzyme that is essential for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. By inhibiting ALS, 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide prevents the growth and development of weeds.
Biochemical and Physiological Effects:
5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a low toxicity to mammals and is considered to be safe for use in the environment. However, it can have some effects on non-target organisms, such as insects and microorganisms. 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a negative impact on soil microorganisms, which can affect soil fertility and nutrient cycling.

Advantages and Limitations for Lab Experiments

5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is widely used in laboratory experiments as a tool for studying the effects of herbicides on plants and the environment. Its advantages include its low toxicity to mammals, its effectiveness against a wide range of weeds, and its availability. However, its limitations include its potential impact on non-target organisms and its limited effectiveness against some weed species.

Future Directions

There are several future directions for research on 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of research could focus on developing new formulations of 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide that are more effective against a wider range of weed species. Another area of research could focus on the environmental impact of 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its effects on soil microorganisms. Additionally, research could focus on the development of new herbicides that are more environmentally friendly and have fewer negative impacts on non-target organisms.

Synthesis Methods

The synthesis of 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of mesityl oxide with ethyl hydrazine to form 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide. This intermediate compound is then reacted with ethyl chloroformate to form 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. 5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have a low toxicity to mammals and is considered to be safe for use in the environment.

properties

Product Name

5-ethyl-N-mesityl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

5-ethyl-1-phenyl-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-5-17-19(22-23-24(17)16-9-7-6-8-10-16)20(25)21-18-14(3)11-13(2)12-15(18)4/h6-12H,5H2,1-4H3,(H,21,25)

InChI Key

UUBJPXBJPXOYMI-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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